Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 5.3 [1]. Compared to its closest structural analogs lacking the terminal phenylpiperazine — such as the carboxylic acid 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (XLogP3-AA ~2.5–3.0 estimated) — the target compound is significantly more lipophilic [2]. This elevated logP value implies substantially different membrane permeability and distribution behavior, which can directly affect cellular assay outcomes and in vivo pharmacokinetic profiles when used as a chemical probe [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.3 (PubChem computed) |
| Comparator Or Baseline | 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (estimated XLogP3-AA ~2.5–3.0; exact computed value not available in the sourced reference) |
| Quantified Difference | >2 log units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem; comparator value estimated from structural similarity |
Why This Matters
A >100-fold difference in theoretical partition coefficient can lead to substantial divergence in cell permeability and non-specific binding, directly impacting experimental reproducibility if analogs are substituted.
- [1] PubChem. Compound Summary for CID 2153542: 2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. National Center for Biotechnology Information (NCBI). Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 687308: 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid. National Center for Biotechnology Information (NCBI). Accessed 2026. View Source
